molecular formula C8H9BF3KO B1428961 Potassium (2-phenyloxy)ethyltrifluoroborate CAS No. 1408168-74-0

Potassium (2-phenyloxy)ethyltrifluoroborate

Cat. No. B1428961
M. Wt: 228.06 g/mol
InChI Key: JCVRSLUANOEYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (2-phenyloxy)ethyltrifluoroborate, also known as KB(OPEt)3, is an organoboron compound with a chemical formula of C10H12BF3KO. It has a molecular weight of 228.06 g/mol .


Molecular Structure Analysis

The molecular structure of Potassium (2-phenyloxy)ethyltrifluoroborate consists of a phenyloxy group attached to an ethyl group, which is further connected to a boron atom. The boron atom is also attached to three fluorine atoms and a potassium atom .

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including variants similar to potassium (2-phenyloxy)ethyltrifluoroborate, are utilized in cross-coupling reactions. A study by Alacid and Nájera (2008) demonstrated the use of these compounds in cross-coupling with aryl and heteroaryl chlorides, using an oxime-derived palladacycle as a precatalyst. This process, conducted in aqueous media under conventional and microwave heating, affords biphenyls in phosphine-free conditions (Alacid & Nájera, 2008).

Stereospecific Cross-Coupling

Molander and Wisniewski (2012) synthesized potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates through copper-catalyzed diboration of aldehydes. These compounds were used in palladium-catalyzed Suzuki-Miyaura reactions with aryl and heteroaryl chlorides, providing a pathway to protected secondary alcohols. The benzyl protecting group in these reactions is critical in avoiding the β-hydride elimination pathway and ensuring retention of stereochemistry (Molander & Wisniewski, 2012).

Cationic 2-aza-Cope Rearrangement-Lewis Acid Promoted Petasis Reaction

Stas, Tehrani, and Laus (2008) used potassium alkynyltrifluoroborates and potassium (2-phenyl)vinyltrifluoroborates in a reaction involving N-3-butenyl-(2,2-dichloro-1-propylidene)amine and BF3·Et2O as a Lewis acid. This method synthesized rearranged Mannich products, starting with a cationic 2-aza-Cope rearrangement of the imine, followed by a borono-Mannich-type reaction (Stas, Tehrani, & Laus, 2008).

Hydrolysis in Suzuki-Miyaura Coupling

Lennox and Lloyd‐Jones (2012) studied the hydrolysis of potassium organotrifluoroborate (RBF(3)K) reagents in the context of Suzuki-Miyaura coupling. They found that the hydrolysis rate depends on various variables, making it a complex process for different RBF(3)K reagents. Understanding this reaction is crucial in minimizing side reactions like oxidative homocoupling and protodeboronation in Suzuki-Miyaura couplings (Lennox & Lloyd‐Jones, 2012).

properties

IUPAC Name

potassium;trifluoro(2-phenoxyethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O.K/c10-9(11,12)6-7-13-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVRSLUANOEYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCOC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2-phenyloxy)ethyltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (2-phenyloxy)ethyltrifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (2-phenyloxy)ethyltrifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium (2-phenyloxy)ethyltrifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium (2-phenyloxy)ethyltrifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium (2-phenyloxy)ethyltrifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium (2-phenyloxy)ethyltrifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.